2,4-二甲氧基喹唑啉
描述
2,4-Dimethoxyquinazoline belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular formula of 2,4-Dimethoxyquinazoline is C10H10N2O2 . It consists of a quinazoline core, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .Physical and Chemical Properties Analysis
2,4-Dimethoxyquinazoline has a molecular weight of 190.2 . The InChI Code is 1S/C10H10N2O2/c1-13-9-7-5-3-4-6-8(7)11-10(12-9)14-2/h3-6H,1-2H3 .科学研究应用
Alpha-肾上腺素受体拮抗剂和抗高血压药
2,4-二甲氧基喹唑啉衍生物因其作为α-肾上腺素受体拮抗剂和抗高血压药的潜力而被广泛研究。坎贝尔等人(1987 年)进行的研究合成了一系列 4-氨基-2-[4-(1,4-苯二氧杂环-2-基羰基)哌嗪-1-基]-6, 7-二甲氧基喹唑啉衍生物。这些化合物对 α 1-肾上腺素受体表现出显着的结合亲和力,表明它们有治疗高血压的潜力 (Campbell, Davey, Hardstone, Lewis, & Palmer, 1987).
抗疟药先导物
6,7-二甲氧基喹唑啉-2,4-二胺,一种衍生自 2,4-二甲氧基喹唑啉的化合物类别,已显示出有希望的抗疟活性。Mizukawa 等人(2021 年)合成了约 150 种不同的 6,7-二甲氧基喹唑啉-2,4-二胺并对其进行了评估。他们发现了具有高抗疟活性的化合物,将其标记为潜在的抗疟药先导物 (Mizukawa et al., 2021).
VEGFR-2 酪氨酸激酶的选择性抑制
Garofalo 等人(2011 年)探索了用芳氧基取代 6,7-二甲氧基喹唑啉衍生物的影响。这些化合物成为 VEGFR-2 酪氨酸激酶酶的选择性抑制剂,在癌症治疗中具有显着潜力 (Garofalo, Goossens, Six, Lemoine, Ravez, Farce, & Depreux, 2011).
组蛋白赖氨酸甲基转移酶 G9a 的抑制剂
刘等人(2009 年)发现 2,4-二氨基-6,7-二甲氧基喹唑啉衍生物是组蛋白赖氨酸甲基转移酶 G9a 的有效且选择性的抑制剂。这一发现对于理解染色质重塑具有重要意义,并对癌症研究具有影响 (Liu, Chen, Allali-Hassani, Quinn, Wasney, Dong, Barsyte, Kozieradzki, Senisterra, Chau, Siarheyeva, Kireev, Jadhav, Herold, Frye, Arrowsmith, Brown, Simeonov, Vedadi, & Jin, 2009).
合成和抗高血压活性
Sekiya 等人(1983 年)开发了一系列 4-氨基-2-(4-肉桂酰哌嗪)-6,7-二甲氧基喹唑啉衍生物,并评估了它们的抗高血压活性。这项研究有助于理解抗高血压药物开发中的构效关系 (Sekiya, Hiranuma, Hata, Mizogami, Hanazuka, & Yamada, 1983).
使用二氧化碳的高效合成
帕蒂尔等人(2008 年)开发了一种使用二氧化碳合成喹唑啉-2,4(1H,3H)-二酮衍生物(包括 6,7-二甲氧基喹唑啉-2,4(1H,3H)-二酮)的方案。该方法提供了一种绿色化学方法,用于合成各种药物的关键中间体 (Patil, Tambade, Jagtap, & Bhanage, 2008).
未来方向
作用机制
Target of Action
2,4-Dimethoxyquinazoline primarily targets histone lysine methyltransferase (HKMT) , specifically G9a . G9a is involved in epigenetic regulation via the installation of histone methylation marks . Overexpression of G9a has been found in many types of cancer and is associated with a poor prognosis .
Mode of Action
2,4-Dimethoxyquinazoline interacts with G9a by acting as a substrate competitive inhibitor . This means it competes with the natural substrate of G9a for binding, thereby inhibiting the enzyme’s activity. This interaction leads to a decrease in the methylation of histone H3 at lysine 9 (H3K9), a mark associated with gene repression .
Biochemical Pathways
The inhibition of G9a affects the epigenetic regulation pathways . Specifically, it impacts the methylation status of histone H3 at lysine 9 (H3K9). Mono-methylation of H3K9 is associated with permissive chromatin, while di- and tri-methylation label a repressed chromatin state . Therefore, the inhibition of G9a can lead to changes in gene expression patterns, potentially reversing the gene repression associated with diseases like cancer .
Pharmacokinetics
Similar quinazoline derivatives have been optimized forin vivo work , suggesting that they may have favorable pharmacokinetic properties .
Result of Action
The inhibition of G9a by 2,4-Dimethoxyquinazoline can lead to changes in gene expression patterns . This can potentially reverse the gene repression associated with diseases like cancer . In addition, some quinazoline derivatives have shown potent antiproliferative activities against a panel of three tumor cell lines and a good inhibitory effect against the adhesion and migration of human umbilical vein endothelial cells (HUVECs) .
属性
IUPAC Name |
2,4-dimethoxyquinazoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-7-5-3-4-6-8(7)11-10(12-9)14-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZMPNMUBCAPQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=CC=CC=C21)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313337 | |
Record name | 2,4-Dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-42-2 | |
Record name | 2,4-Dimethoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。